Kasugamycin

描述

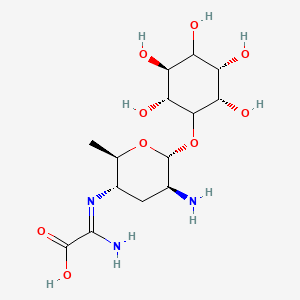

Kasugamycin is an aminoglycoside antibiotic derived from Streptomyces kasugaensis. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically targeting conserved nucleotides G926 and A794 in 16S rRNA. This interaction disrupts translation initiation of canonical transcripts with Shine-Dalgarno (SD) motifs but spares leaderless transcripts . Beyond its antimicrobial role, this compound competitively inhibits glycoside hydrolase family 18 (GH18) chitinases across organisms (bacterial, insect, human) by binding to substrate-binding clefts (SBCs) via electrostatic interactions, CH-π bonds, and hydrogen bonds, with dissociation constants (Kd) ranging from 0.92 to 34.11 μM .

准备方法

合成路线和反应条件: 卡苏霉素盐酸盐是通过从 D-葡萄糖开始的一系列化学反应合成的 。 合成涉及多个步骤,包括形成卡苏胺(一种不寻常的氨基糖)及其随后转化为卡苏霉素 。 反应条件通常涉及使用特定的试剂和催化剂来促进所需产物的形成。

工业生产方法: 卡苏霉素盐酸盐的工业生产涉及 Streptomyces kasugaensis 培养物的发酵 。 负责卡苏霉素生产的生物合成基因簇在这些培养物中表达,导致抗生素的积累 。 然后使用各种色谱技术提取和纯化化合物,以获得最终产物。

化学反应分析

Manufacturing Process

Kasugamycin is produced via fermentation and purification:

-

Fermentation : Streptomyces kasugaensis is cultivated in growth medium (100–1,400 L) at 28°C, pH 7.2–7.4, yielding ~530 µg/mL this compound .

-

Isolation :

-

Purification :

Key chemical transformations :

-

pH-dependent ionization : The hydrochloride form dissociates in solution, with ionization states influenced by pH (pKa1 = 3.23, pKa2 = 7.73, pKa3 = 11.0) .

-

Solubility : Soluble in water (228 g/L at pH 7) but insoluble in ethanol, acetone, and chloroform .

Degradation and Environmental Fate

This compound undergoes abiotic and biotic degradation:

-

Abiotic pathways :

-

Alkaline hydrolysis : Converts this compound to kasugamycinic acid and kasuganobiosamine.

-

Aqueous photolysis : Breaks down into smaller fragments.

-

-

Biotic pathways : Aerobic metabolism by soil microorganisms.

-

pH-dependent persistence :

Key degradation products :

| Product | Stability | Environmental Fate |

|---|---|---|

| Kasugamycinic acid | Moderate | Soil/clay sorption |

| Kasuganobiosamine | Persistent | Slow degradation |

Chemical Reactivity and Inhibition

This compound exhibits unique reactivity as an antibiotic and enzyme inhibitor:

-

Ribosomal binding : Binds to the 30S ribosomal subunit’s mRNA channel, interfering with translation initiation via steric clashes with mRNA residues .

-

Chitinase inhibition : Competitively inhibits GH18 chitinases (e.g., HsCht) with K<sub>i</sub> values as low as 0.25 µM. Key interactions include:

Inhibition data :

| Enzyme | K<sub>i</sub> (µM) | Source |

|---|---|---|

| Human HsCht | 0.25 (1.62 in 1 M NaCl) | |

| AMCase | 6.27 | |

| SmChiA | 29.00 |

科学研究应用

Treatment of Tuberculosis

Kasugamycin has been studied for its potential to enhance the efficacy of existing tuberculosis treatments. Research indicates that it can reduce mistranslation in Mycobacterium tuberculosis, which is crucial for limiting the development of antibiotic resistance. In a study, this compound was shown to enhance the activity of rifampicin, a first-line tuberculosis drug, by decreasing mistranslation rates in bacterial protein synthesis. This effect was observed both in vitro and in murine models, where this compound significantly restricted the growth of M. tuberculosis despite not achieving the minimum inhibitory concentration (MIC) typically required for effective treatment .

Table 1: Efficacy of this compound in Tuberculosis Treatment

| Study | Method | Findings |

|---|---|---|

| Su et al. (2018) | In vitro and murine model | This compound reduced mistranslation and enhanced rifampicin efficacy against M. tuberculosis |

| Leng et al. (2015) | Mechanistic study | Identified this compound's unique ability to decrease translational errors compared to other aminoglycosides |

Inhibition of Chitinases

Recent studies have discovered that this compound acts as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases across different organisms, including bacteria and humans. This interaction suggests potential therapeutic applications in diseases where chitinases play a role, such as certain fungal infections and insect infestations .

Table 2: this compound as an Inhibitor of Chitinases

| Organism | Chitinase Type | Inhibition Mechanism |

|---|---|---|

| Bacteria | GH18 | Competitive inhibition via binding to substrate cleft |

| Insects | GH18 | Similar binding mechanism as with bacterial chitinases |

| Humans | GH18 | Electrostatic interactions critical for inhibition |

Control of Bacterial Diseases in Crops

This compound is widely used in agriculture, particularly for controlling bacterial diseases in crops like tomatoes. Formulated as Kasumin® 2L, it has proven effective against bacterial spot disease, reducing severity by up to 37.5% compared to untreated controls . Field trials have demonstrated its efficacy comparable to traditional copper-based treatments.

Table 3: Efficacy of this compound in Agricultural Trials

| Crop | Disease | Efficacy (%) | Comparison Treatment |

|---|---|---|---|

| Tomato | Bacterial Spot | 37.5 | Copper + Mancozeb |

| Various | General Bacterial Diseases | Effective | Standard copper treatments |

Case Study 1: Enhancing Rifampicin Efficacy

In a controlled study involving murine models, researchers administered this compound alongside rifampicin to evaluate its impact on M. tuberculosis growth rates. Results indicated that the combination therapy significantly reduced bacterial load compared to rifampicin alone, underscoring this compound's role as a potent adjunct therapy .

Case Study 2: Agricultural Impact

Field trials conducted across multiple locations in Florida assessed the effectiveness of this compound against bacterial spot in tomatoes. The results demonstrated that this compound not only matched but sometimes exceeded the performance of traditional bactericides, offering a viable alternative for sustainable agricultural practices .

作用机制

相似化合物的比较

Kasugamycin vs. Other Aminoglycosides

Streptomycin :

- Both target the 30S ribosomal subunit but differ in binding sites. Streptomycin induces mRNA misreading, while this compound selectively blocks initiation without translational errors .

- In agricultural applications, this compound (100 mg/L) demonstrated comparable or superior efficacy to streptomycin against Erwinia amylovora (fire blight) with minimal phytotoxicity .

- Resistance mechanisms differ: Streptomycin resistance often involves ribosomal protein S12 mutations, whereas this compound resistance arises from 16S rRNA mutations (e.g., A1518/A1519) or methylase deficiencies (KsgA) .

- Minosaminomycin: Structurally related but 100-fold more potent in cell-free systems (IC₅₀ = 2 × 10⁻⁷ M vs. This compound’s 2 × 10⁻⁵ M). However, poor cellular permeability limits minosaminomycin’s in vivo efficacy .

This compound vs. GH18 Chitinase Inhibitors

This compound’s competitive inhibition of GH18 chitinases contrasts with substrate analogs like chitooligosaccharides (CHOS). Key differences include:

Agricultural Efficacy vs. Traditional Bactericides

This compound outperforms copper-based compounds and oxytetracycline in field studies:

Resistance Profiles

This compound resistance is less prevalent than resistance to streptomycin or tetracyclines. Key resistance mutations include:

- 16S rRNA A1519G : Confers this compound resistance without significant growth defects .

- KsgA methylase deficiency : Prevents methylation of A1518/A1519, reducing this compound binding .

Tables of Key Findings

Table 1. Inhibition of GH18 Chitinases by this compound

| Source Organism | Ki (μM) | Kd (μM) |

|---|---|---|

| Serratia marcescens | 0.25 | 0.92 |

| Ostrinia furnacalis | 29.00 | 34.11 |

| Human (AMCase) | 2.50 | 5.80 |

Table 2. Comparative In Vitro Activity Against Erwinia amylovora

| Compound | MIC Range (mg/L) | pH Sensitivity |

|---|---|---|

| This compound | 3.5–46.7 | Higher at pH 5.1 |

| Streptomycin | 0.5–12.0 | pH-independent |

| Oxytetracycline | 1.0–8.0 | pH-independent |

生物活性

Kasugamycin is an aminoglycoside antibiotic primarily known for its application in agriculture and medicine. It exhibits significant biological activity through its interaction with ribosomal components, specifically targeting the 30S subunit of bacterial ribosomes. This article delves into the mechanisms of action, efficacy against various pathogens, and the potential for resistance development, supported by diverse research findings.

This compound functions by inhibiting protein synthesis in bacteria. It binds to the ribosome and interferes with the interaction between mRNA and the ribosomal subunit, leading to the inhibition of translation. This mechanism is crucial for its antibacterial properties against a range of microorganisms, including Mycobacterium tuberculosis.

Key Findings:

- Competitive Inhibition : this compound has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from various organisms, including bacteria and insects. It binds to substrate-binding clefts similarly to natural substrates, which is vital for its inhibitory activity .

- Mistranslation Reduction : Research indicates that this compound can decrease mistranslation in Mycobacterium tuberculosis, enhancing susceptibility to other antibiotics like rifampicin. This effect is particularly significant in clinical isolates with high rates of mistranslation .

Efficacy Against Plant Pathogens

This compound has demonstrated effectiveness in controlling bacterial diseases in crops. For instance, field trials have shown that this compound can significantly reduce the severity of bacterial spot disease in tomatoes and control fire blight in pears.

Efficacy Data:

- In greenhouse trials, this compound reduced bacterial spot severity by up to 37.5% compared to untreated controls .

- In commercial pear orchards, applications of this compound led to a 77-90% reduction in fire blight incidence .

Case Study 1: this compound and Mycobacterium tuberculosis

A study demonstrated that this compound not only reduced mistranslation but also limited the emergence of rifampicin resistance in Mycobacterium tuberculosis. Mice treated with this compound showed a significant reduction in bacterial load when co-administered with rifampicin, highlighting its potential as an adjunct therapy .

Case Study 2: Agricultural Applications

In trials conducted across multiple locations in Florida, this compound was tested against bacterial spot on tomatoes. The results indicated that this compound was as effective as traditional copper-based treatments while showing minimal phytotoxicity when applied correctly .

Comparative Analysis

The following table summarizes the comparative efficacy of this compound against traditional bactericides:

| Treatment Type | Efficacy (%) | Notes |

|---|---|---|

| This compound | 37.5 | Effective against bacterial spot |

| Copper + Mancozeb | 35 | Standard treatment for comparison |

| This compound + Copper | 40 | Slightly improved control |

常见问题

Basic Research Questions

Q. What are the standard analytical methods for detecting kasugamycin residues in agricultural and herbal matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) cartridges (e.g., HLB, SCX) is the gold standard for this compound detection. Validation studies in vegetables (e.g., peppers, potatoes) and herbal medicines (Achyranthes japonica Nakai) demonstrate recoveries of 93.2–95.5% using methanol or water elution. Matrix-matched calibration curves are critical for minimizing interference from complex matrices .

Q. How does this compound inhibit bacterial translation initiation?

this compound binds to the 30S ribosomal subunit, preventing initiator tRNA from occupying the P-site during translation initiation. Structural studies in Escherichia coli and Thermus thermophilus confirm this mechanism, with short-term (10-minute) exposure experiments isolating direct effects from downstream transcriptional changes .

Q. What international guidelines validate this compound residue analysis methods?

Methods must comply with the Codex Alimentarius Commission (CAC/GL 40) and Korean MFDS protocols. Key criteria include selectivity, linearity (R² ≥ 0.99), and limits of quantification (LOQ) ≤ 0.04 mg kg⁻¹. Cross-validation with agricultural products (e.g., soybeans, tangerines) ensures robustness .

Advanced Research Questions

Q. How can SPE purification be optimized for this compound in complex herbal matrices?

Matrix interference in herbal medicines (e.g., A. japonica) requires systematic SPE cartridge comparisons. Silica cartridges show 93.2% recovery but fail under matrix overload, whereas HLB/SCX cartridges achieve >95% recovery by selectively retaining polar compounds. Elution with 10 mL methanol (pH-adjusted) effectively isolates this compound from alkaloid-rich extracts .

Q. What experimental designs resolve contradictions in this compound’s transcriptome vs. translatome effects?

Short-term (10-minute) exposure in E. coli minimizes indirect transcriptional effects, isolating direct translation inhibition. Longitudinal studies (10–120 minutes) reveal divergent transcriptome trends, suggesting secondary targets or feedback mechanisms. Ribosome profiling paired with RNA-seq is recommended to disentangle these dynamics .

Q. How do column chemistries (C18, HILIC, amide) influence this compound chromatographic resolution?

C18 columns exhibit rapid elution and poor separation due to this compound’s polar amino groups. Hydrophilic interaction chromatography (HILIC) reduces peak tailing but lacks retention stability. Amide columns provide optimal retention (k > 2.0) and sensitivity (LOQ 0.01 mg kg⁻¹), making them ideal for polar analytes .

Q. What strategies mitigate matrix effects during this compound quantification in multi-component herbal extracts?

Dilution of crude extracts (1:10 v/v) and sequential SPE cleanup (HLB → SCX) reduce co-eluting interferents. Post-column infusion tests confirm suppression/enhancement effects, requiring matrix-matched standards for accurate quantification. Method robustness is validated via spike-recovery tests (85–110%) across 5+ botanical species .

Q. Data Contradiction and Mechanistic Analysis

Q. Why do this compound’s ribosome-binding studies in E. coli and T. thermophilus yield conflicting structural insights?

E. coli 70S ribosome studies highlight this compound’s interaction with ribosomal protein S1, absent in T. thermophilus. Species-specific ribosomal protein composition and solvent accessibility differences necessitate cross-species validation using cryo-EM and X-ray crystallography .

Q. How do conflicting reports on this compound’s environmental persistence inform residue management?

Half-life variations in soil (3–7 days) and plants (5–14 days) arise from pH-dependent hydrolysis (optimal at pH 13) and microbial degradation. Field trials with foliar-applied this compound in almonds show 7-day pre-harvest intervals (PHI) to meet MRLs (≤0.04 mg kg⁻¹) .

Q. Methodological Best Practices

- Experimental Design : Use randomized block designs for field trials to account for environmental variability (e.g., temperature, soil pH) .

- Data Interpretation : Apply ANOVA with Tukey’s HSD for SPE recovery comparisons; report relative standard deviations (RSD ≤ 15%) .

- Conflict Resolution : Cross-reference structural (e.g., SPR, ITC) and functional (e.g., MIC assays) data to validate this compound’s mechanism .

属性

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRBJJNXJOSCLR-YZKQBBCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6980-18-3 (Parent) | |

| Record name | Kasugamycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040739 | |

| Record name | Kasugamycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-46-9, 6980-18-3 | |

| Record name | Kasugamycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXA18D440T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。